N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group and an oxopyrrolidinyl-propyl group connected through an oxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the Methoxy-Methylphenyl Intermediate: The starting material, 2-methoxy-5-methylphenol, undergoes a series of reactions including methylation and nitration to form the desired intermediate.
Preparation of the Oxopyrrolidinyl-Propyl Intermediate: This involves the reaction of 2-pyrrolidone with propyl bromide under basic conditions to yield the intermediate.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as carbodiimide to form the final product, N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- N’-(2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)ethyl]oxamide
Uniqueness
N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is unique due to the presence of both the methoxy-methylphenyl and oxopyrrolidinyl-propyl groups. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the methoxy group can enhance its solubility and stability, while the oxopyrrolidinyl-propyl group can influence its binding affinity to molecular targets.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-6-7-14(24-2)13(11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXVANZVUQGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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